molecular formula C13H19Cl2NO B2671857 1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride CAS No. 1864073-04-0

1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride

Cat. No.: B2671857
CAS No.: 1864073-04-0
M. Wt: 276.2
InChI Key: RYITVADRZFSOBO-UHFFFAOYSA-N
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Description

1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride is a piperidine derivative with a molecular formula of C₁₃H₁₇Cl₂NO and a molecular weight of 286.19 g/mol . It features a chloromethyl group at the para position of the phenyl ring and a methoxy group at the 4-position of the piperidine ring. This compound is primarily used as a synthetic building block in organic chemistry and pharmaceutical research .

Properties

IUPAC Name

1-[4-(chloromethyl)phenyl]-4-methoxypiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-16-13-6-8-15(9-7-13)12-4-2-11(10-14)3-5-12;/h2-5,13H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYITVADRZFSOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864073-04-0
Record name 1-[4-(chloromethyl)phenyl]-4-methoxypiperidine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methoxypiperidine with chloromethyl benzene in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an appropriate solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the piperidine ring .

Scientific Research Applications

Cancer Treatment

Recent studies have identified 1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride as an indirect activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. AMPK activators are being explored as therapeutic targets for cancer treatment due to their ability to inhibit cell growth in cancerous tissues. For instance, compounds similar to this derivative have shown promising results in inhibiting human breast cancer cell lines and demonstrating anti-tumor efficacy in xenograft models .

Neurological Disorders

The compound's structural similarity to other piperidine derivatives has led to investigations into its potential as a treatment for neurological disorders. Research indicates that certain piperidine derivatives can act as selective delta-opioid receptor agonists, which may provide anxiolytic and antidepressant effects. The modulation of opioid receptors is a well-established pathway for addressing anxiety and depression, suggesting that 1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride could be beneficial in this context .

The biological activity of 1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride is primarily linked to its interaction with AMPK and opioid receptors. Activation of AMPK can lead to:

  • Inhibition of mTOR signaling: This pathway is often dysregulated in cancers, and AMPK activation can restore normal cellular functions.
  • Regulation of glucose metabolism: Enhanced glucose uptake can lead to reduced tumor growth.
  • Potential neuroprotective effects: By modulating opioid receptors, the compound may help alleviate symptoms associated with stress and depression.

Mechanism of Action

The mechanism of action of 1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical properties of 1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties
1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine HCl C₁₃H₁₇Cl₂NO 286.19 Chloromethyl, Methoxy Not reported Building block for synthesis
4-(Methoxymethyl)piperidine HCl C₇H₁₆ClNO 165.66 Methoxymethyl Not reported Simple piperidine derivative
4-(3-Methoxyphenyl)piperidine HCl C₁₂H₁₈ClNO 227.73 3-Methoxyphenyl Not reported Aromatic substitution
4-(4-Trifluoromethylphenoxy)piperidine HCl C₁₂H₁₃ClF₃NO 295.69 4-Trifluoromethylphenoxy Not reported Electron-withdrawing substituent
1-(4-(Chloromethyl)phenyl)-1H-imidazole HCl C₁₀H₁₀Cl₂N₂ 229.11 Chloromethyl, Imidazole Not reported Heterocyclic analog

Key Observations :

  • Chloromethyl Group : The chloromethyl substituent in the main compound enhances reactivity, making it a versatile intermediate for further functionalization (e.g., nucleophilic substitution) .
  • Methoxy vs. Methoxymethyl : The methoxy group in the main compound may improve solubility compared to the methoxymethyl group in 4-(Methoxymethyl)piperidine HCl .
  • Electron-Withdrawing Groups: The trifluoromethyl group in 4-(4-Trifluoromethylphenoxy)piperidine HCl alters electronic properties, which could influence binding affinity in drug-receptor interactions .

Biological Activity

1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride is a piperidine derivative that has garnered attention in scientific research due to its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly concerning its interactions with biological targets such as enzymes and receptors.

Chemical Structure and Properties

The chemical structure of 1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}ClN\O
  • Molecular Weight : 231.72 g/mol
  • Structural Features :
    • Chloromethyl group which can form covalent bonds with nucleophilic sites on proteins.
    • Methoxy group that may enhance binding affinity and specificity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloromethyl group allows for covalent bonding with nucleophilic amino acids in proteins, leading to modulation or inhibition of their activity. The methoxy group contributes to the compound's binding properties, enhancing its interaction with various biological receptors and enzymes.

Biological Activities

1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride exhibits a range of biological activities, which can be summarized as follows:

  • Antimicrobial Activity : Studies have shown that piperidine derivatives, including this compound, exhibit moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and urease, with significant IC50_{50} values indicating potent activity .
  • Neuroleptic Activity : Similar compounds have demonstrated neuroleptic properties comparable to established medications like haloperidol, suggesting potential use in treating psychiatric disorders .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50_{50} ValueReference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
AChE InhibitionHuman AChE2.14 µM
Urease InhibitionUrease from various sources1.13 µM
Neuroleptic ActivityVarious neuroleptic testsComparable to haloperidol

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various piperidine derivatives against standard bacterial strains. The results indicated that 1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride exhibited significant antibacterial activity, particularly against gram-positive bacteria, supporting its potential as a therapeutic agent in infectious diseases .
  • Enzyme Inhibition Studies : Research focused on the enzyme inhibition capabilities of this compound revealed that it acts as a potent inhibitor of AChE, which is crucial for neurological function. This property positions it as a candidate for further development in treating neurodegenerative diseases like Alzheimer's .
  • Neuropharmacological Studies : Comparative studies with other piperidine derivatives showed that this compound could modulate neurotransmitter systems effectively, indicating its potential utility in psychiatric treatments .

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